Maleimide-DTPA: A Bifunctional Chelator for Targeted Theranostics
Maleimide-DTPA: A Bifunctional Chelator for Targeted Theranostics
Maleimide-DTPA (Diethylenetriaminepentaacetic acid) is a bifunctional chelating agent integral to the field of bioconjugate chemistry, particularly in the development of targeted diagnostics and therapeutics.[1] Its unique structure allows for the stable attachment of metal ions while providing a reactive group for covalent linkage to biomolecules such as antibodies, peptides, and nanoparticles. This dual functionality makes it a critical tool for researchers and professionals in drug development, enabling the creation of highly specific radioimmunoconjugates for imaging and therapy.[2][3]
Core Structure and Primary Function
Maleimide-DTPA is comprised of two key functional moieties: a maleimide (B117702) group and a diethylenetriaminepentaacetic acid (DTPA) chelator.[1]
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Maleimide Group: This reactive group specifically and efficiently forms a stable thioether bond with sulfhydryl (thiol) groups present in cysteine residues of proteins and peptides.[2][4] This reaction, a Michael addition, proceeds under mild physiological conditions (pH 6.5-7.5), ensuring that the biological activity of the target molecule is preserved.[4][] The high selectivity of the maleimide-thiol reaction allows for site-specific modification of biomolecules.[6]
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DTPA Moiety: DTPA is a powerful chelating agent, capable of forming highly stable complexes with a variety of metal ions.[7][8] Its structure, featuring five carboxyl groups and three nitrogen atoms, enables it to securely sequester metal ions, preventing their release in vivo.[7][9] This is particularly crucial when dealing with radioactive metals used in medical imaging and therapy, as free radionuclides can be toxic.[9] DTPA is known to chelate a range of metal ions including gadolinium, lutetium, indium, yttrium, copper, iron, zinc, and manganese.[1][8]
The primary function of Maleimide-DTPA, therefore, is to act as a bridge, linking a metal ion to a specific biomolecule. This allows for the targeted delivery of the metal ion to a desired location in the body, such as a tumor cell, for diagnostic imaging (e.g., SPECT or PET) or radiotherapy.[2][10]
Chemical Structure of Maleimide-DTPA
Caption: A diagram illustrating the core components of the Maleimide-DTPA molecule.
Applications in Bioconjugation
The primary application of Maleimide-DTPA is in the preparation of radionuclide-drug conjugates (RDCs) for medical imaging and therapy.[3][11] This involves the conjugation of Maleimide-DTPA to a targeting biomolecule, followed by chelation of a medically relevant radionuclide.
Key Applications Include:
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Antibody-Drug Conjugates (ADCs): Maleimide-DTPA is used to link cytotoxic radionuclides to monoclonal antibodies that target specific cancer cell antigens.[4] This approach allows for the targeted delivery of radiation to tumor cells, minimizing damage to healthy tissues.
-
Peptide and Nanobody Labeling: Peptides and smaller antibody fragments like nanobodies can be labeled with radionuclides using Maleimide-DTPA for targeted imaging and therapy.[12][13]
-
Nanoparticle Functionalization: The surface of nanoparticles can be functionalized with Maleimide-DTPA to create targeted imaging agents or drug delivery systems.
Quantitative Data Summary
| Parameter | Value | Reference |
| Thiol-Maleimide Reaction pH | 6.5 - 7.5 | [4] |
| Thiol-Maleimide Reaction Rate vs. Amines (at pH 7) | ~1,000 times faster | [4] |
| Radiolabeling Efficiency with ¹¹¹In | 95.2% | [2] |
| Stability in Human Serum | High stability observed with OST7 peptide conjugate | [3][11] |
Experimental Protocols
Synthesis of Maleimide-DTPA
A common synthetic route for a Maleimide-DTPA derivative involves the coupling of a DTPA derivative with a maleimide-containing carboxylic acid.[1]
Materials:
-
Pentaester-protected DTPA derivative
-
4-Maleimidobutyric acid
-
Isobutyl chloroformate (IBCF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Amberlite® XAD 16.00T resin
Procedure:
-
Activate 4-maleimidobutyric acid with isobutyl chloroformate.[1]
-
Couple the activated maleimide derivative with the pentaester-protected DTPA derivative to yield the pentaester of Maleimide-DTPA.[1]
-
Deprotect the pentaester by dissolving it in dichloromethane and adding trifluoroacetic acid. Stir the mixture at room temperature for 15 hours.[1]
-
Evaporate the solvent, add neat trifluoroacetic acid, and stir for an additional 6 hours.[1]
-
Evaporate the TFA under reduced pressure and dissolve the residue in water.[1]
-
Purify the crude Maleimide-DTPA by eluting it through an Amberlite® XAD 16.00T resin column using a water/acetonitrile gradient.[1]
Conjugation of Maleimide-DTPA to an Antibody
This protocol outlines the general steps for conjugating Maleimide-DTPA to a monoclonal antibody (mAb) through the reduction of disulfide bonds to generate free thiols.[14]
Materials:
-
Monoclonal antibody (mAb)
-
Dithiothreitol (DTT)
-
Sodium borate/NaCl buffer (pH 8.0)
-
PBS buffer containing 1 mM DTPA (PBS/D)
-
Maleimide-DTPA
-
Dimethyl sulfoxide (B87167) (DMSO) or acetonitrile
-
Sephadex G-25 resin
-
Cysteine solution
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add sodium borate/NaCl buffer (pH 8.0) and a solution of DTT in water.[14]
-
Incubate the mixture at 37°C for 30 minutes to reduce the disulfide bonds and generate free thiol groups.[14]
-
Remove excess DTT by buffer exchange using a Sephadex G-25 column equilibrated with PBS/D.[14]
-
-
Conjugation:
-
Dilute the reduced antibody with PBS/D to a final concentration of 2.5 mg/mL and chill on ice.[14]
-
Prepare the Maleimide-DTPA solution by diluting a stock solution (in DMSO or acetonitrile) to the desired concentration.[14]
-
Add the Maleimide-DTPA solution to the chilled, reduced antibody solution while mixing. The molar ratio of Maleimide-DTPA to antibody should be optimized (e.g., 9.5:1).[14]
-
Incubate the reaction mixture on ice for 1 hour.[14]
-
-
Quenching and Purification:
Caption: A workflow diagram illustrating the key steps in conjugating Maleimide-DTPA to an antibody.
Radiolabeling of the mAb-DTPA Conjugate
Once the mAb-DTPA conjugate is prepared, it can be radiolabeled with a suitable radionuclide.
Materials:
-
mAb-DTPA conjugate in a suitable buffer (e.g., PBS)
-
Radionuclide solution (e.g., ¹¹¹InCl₃ in HCl)
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 7)
-
EDTA solution (to quench the reaction)
-
PD-10 column
Procedure:
-
Add ammonium acetate buffer to the mAb-DTPA conjugate solution.[2]
-
Add the radionuclide solution to the mixture and vortex.[2]
-
Incubate the reaction mixture at room temperature for 30 minutes.[2]
-
Quench the reaction by adding a solution of EDTA.[2]
-
Purify the radiolabeled immunoconjugate using a PD-10 column with PBS as the eluent.[2]
Caption: A workflow diagram for the radiolabeling of a mAb-DTPA conjugate.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Novel Bifunctional Maleimido CHX-A” Chelator for Conjugation to Thiol-Containing Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hnsincere.com [hnsincere.com]
- 8. caymanchem.com [caymanchem.com]
- 9. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Maleimide-DTPA - www.chematech-mdt.com [chematech-mdt.com]
- 13. Radiolabeling Strategies of Nanobodies for Imaging Applications | MDPI [mdpi.com]
- 14. broadpharm.com [broadpharm.com]
